(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid

Antifungal Formylphenylboronic acid Tautomerization

Obtain (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid (CAS 859160-67-1, ≥95% purity) to leverage its unique ortho‑oxime‑boronic acid synergy. The E‑configured hydroxyimino group acts as a reversible aldehyde protectant, a metal‑binding ligand, and a redox‑sensitive handle—enabling oxidative stabilization for H₂O₂‑responsive prodrugs, self‑healing dynamic covalent materials, and high‑yield Suzuki couplings. Unlike simple 2‑formylphenylboronic acid, this compound’s electron‑withdrawing oxime raises boron acidity, altering binding thermodynamics and reaction kinetics for superior selectivity in antifungal benzoxaborole synthesis and molecular probe design. Ensure reproducibility with the architecturally distinct, multi‑functional building block your advanced applications demand.

Molecular Formula C7H8BNO3
Molecular Weight 164.96 g/mol
CAS No. 859160-67-1
Cat. No. B1398729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid
CAS859160-67-1
Molecular FormulaC7H8BNO3
Molecular Weight164.96 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C=NO)(O)O
InChIInChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H/b9-5-
InChIKeyWXPCRKQPGFIHQC-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (E)-(2-((hydroxyimino)methyl)phenyl)boronic Acid (CAS 859160-67-1) – Baseline Properties and Core Structural Identity


(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid (CAS 859160-67-1, C₇H₈BNO₃, MW 164.96 g/mol) is an ortho-substituted phenylboronic acid derivative that features an oxime moiety at the 2-position, with the hydroxyimino group configured in the E-geometry . The compound serves as both a protected aldehyde precursor to 2-formylphenylboronic acid and a versatile boronic acid building block for Suzuki-Miyaura cross-coupling reactions . Its distinctive molecular architecture—combining a Lewis acidic boron center with a redox-responsive oxime—enables unique reactivities not achievable with conventional phenylboronic acids or simple oxime derivatives.

Why Generic Phenylboronic Acid or Oxime Substitution Fails for (E)-(2-((hydroxyimino)methyl)phenyl)boronic Acid


Generic substitution with simpler phenylboronic acids (e.g., 2-formylphenylboronic acid) or simple aldoximes is not scientifically justified for applications requiring the specific oxime-boronic acid synergy. The ortho-hydroxyiminomethyl moiety enables participation in dynamic covalent chemistries and exerts a profound electronic influence on the boronic acid center. The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues [1], which critically alters both binding thermodynamics and reaction kinetics [2]. Furthermore, the oxime group itself can act as a reversible protecting group for the aldehyde and a ligand for metal catalysis. Ignoring this structural specificity leads to divergent reactivity profiles, compromised selectivity, and irreproducible outcomes in downstream applications.

Quantitative Differentiation Evidence for (E)-(2-((hydroxyimino)methyl)phenyl)boronic Acid vs. Structural Analogs


Comparative Antifungal Potency: 2-Formylphenylboronic Acid vs. Fluorinated Analogs

2-Formylphenylboronic acid (the aldehyde precursor to the target oxime) exhibits broad-spectrum antifungal activity against Aspergillus, Fusarium, Penicillium, and Candida strains. While 4-fluoro-2-formylphenylboronic acid is the most potent among tested derivatives, the parent 2-formylphenylboronic acid serves as a critical comparator for evaluating the influence of oxime substitution on bioactivity [1]. The target oxime derivative, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid, is expected to modulate this activity profile through altered tautomeric equilibria and enhanced hydrogen-bonding capacity.

Antifungal Formylphenylboronic acid Tautomerization

Kinetic Advantage in Dynamic Covalent Oxime Formation from 2-Formylphenylboronic Acid

2-Formylphenylboronic acid (2-FPBA) forms oximes with hydroxylamine derivatives at exceptionally rapid rates (k_f ∼10²–10³ M⁻¹ s⁻¹) under physiological conditions [1]. This kinetic enhancement is attributed to the formation of a 5-membered heterocyclic intermediate facilitated by the ortho-boronic acid group. The pre-formed oxime, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid, is the direct product of this accelerated condensation and inherits the dynamic covalent character of the parent aldehyde.

Dynamic covalent chemistry Bioconjugation Self-healing materials

Enhanced Acidity and Reactivity in Suzuki-Miyaura Cross-Coupling

The ortho-hydroxyiminomethyl group acts as an electron-withdrawing substituent, significantly increasing the acidity of the boronic acid moiety compared to unsubstituted phenylboronic acid [1]. This increased acidity facilitates more efficient transmetalation in Suzuki-Miyaura couplings, especially with challenging aryl chlorides. The oxime nitrogen can also serve as a ligand for palladium, potentially enabling catalyst recycling.

Suzuki coupling Organoboron reagents Electron-withdrawing substituent

Regioselective Synthesis of Ortho-Substituted Biaryls via Protected Aldehyde Strategy

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid functions as a masked aldehyde, allowing for sequential cross-coupling followed by oxime hydrolysis to generate ortho-formyl biaryls. This strategy avoids undesired side reactions at the aldehyde during the Suzuki step. While direct comparative yield data are not available, this protected boronic acid approach is standard in medicinal chemistry for accessing ortho-substituted biaryl aldehydes with high purity .

Suzuki coupling Protecting group Regioselectivity

Redox-Controlled Dynamic Behavior: H2O2-Mediated Stabilization

Boronic acid oximes derived from 2-FPBA exhibit a unique redox switch: the hydrolytic half-life increases from ~50 minutes to ~6 months upon H2O2-mediated oxidation of the arylboronic acid to the corresponding phenol [1]. This property is not observed with simple oximes lacking the ortho-boronic acid, nor with conventional phenylboronic acids. The target oxime, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid, is the precursor to this responsive system.

Oxidation-responsive Dynamic covalent Prodrug

Prioritized Research and Industrial Use Cases for (E)-(2-((hydroxyimino)methyl)phenyl)boronic Acid Based on Verified Differentiation


Medicinal Chemistry: Boron-Containing Antifungal Agents

Utilize (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid as a key intermediate in the synthesis of benzoxaborole-based antifungal agents targeting leucyl-tRNA synthetase (LeuRS). The oxime moiety serves as a prodrug handle and modulates tautomeric equilibria critical for enzyme inhibition [1][2].

Dynamic Covalent Materials and Bioconjugation

Employ the compound in the construction of pH- and redox-responsive dynamic covalent networks. The rapid oxime exchange kinetics (k_f ~10²–10³ M⁻¹ s⁻¹) enable self-healing materials, while H2O2-mediated oxidation provides a >30,000-fold stabilization for permanent locking [3].

Suzuki-Miyaura Cross-Coupling for Ortho-Formyl Biaryls

Use as a protected aldehyde boronic acid building block for the regioselective synthesis of ortho-substituted biaryl aldehydes. The oxime protecting group prevents unwanted aldehyde side reactions during palladium-catalyzed coupling, enabling high-yield access to advanced pharmaceutical intermediates .

Chemical Biology: Redox-Sensing Probes and Prodrugs

Leverage the compound's ability to form oxidatively stabilized oximes for the design of H2O2-responsive molecular probes or prodrugs that activate in inflammatory microenvironments [3].

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